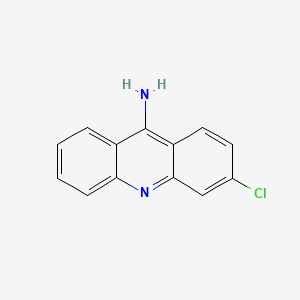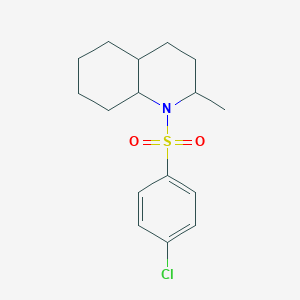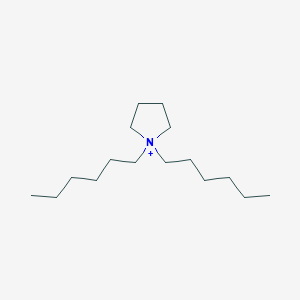
1,1-Dihexylpyrrolidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dihexylpyrrolidin-1-ium is a quaternary ammonium compound with the molecular formula C16H34N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dihexylpyrrolidin-1-ium can be synthesized through the reaction of pyrrolidine with hexyl halides under basic conditions. A common method involves the use of hexyl bromide or hexyl chloride in the presence of a strong base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of the hexyl halide, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the reaction. This method involves the irradiation of equimolar amounts of pyrrolidine and hexyl halide in the presence of a base, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dihexylpyrrolidin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
1,1-Dihexylpyrrolidin-1-ium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug delivery agent.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes
Wirkmechanismus
The mechanism of action of 1,1-Dihexylpyrrolidin-1-ium involves its interaction with molecular targets through its quaternary ammonium group. This interaction can affect various biochemical pathways and molecular processes. For example, it may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,1-Dihexylpyrrolidin-1-ium can be compared with other similar compounds, such as:
- 1,1-Diethylpyrrolidin-1-ium
- 1,1-Dibutylpyrrolidin-1-ium
- 1,1-Dioctylpyrrolidin-1-ium
These compounds share a similar pyrrolidine core but differ in the length and nature of the alkyl chains attached to the nitrogen atom. The differences in alkyl chain length can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity. This compound is unique due to its specific alkyl chain length, which may confer distinct properties and applications .
Eigenschaften
CAS-Nummer |
916729-63-0 |
|---|---|
Molekularformel |
C16H34N+ |
Molekulargewicht |
240.45 g/mol |
IUPAC-Name |
1,1-dihexylpyrrolidin-1-ium |
InChI |
InChI=1S/C16H34N/c1-3-5-7-9-13-17(15-11-12-16-17)14-10-8-6-4-2/h3-16H2,1-2H3/q+1 |
InChI-Schlüssel |
JKOADRMSALOJAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+]1(CCCC1)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
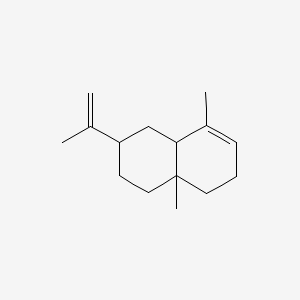

![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
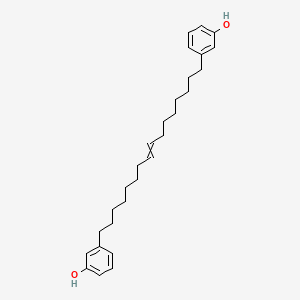
![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)
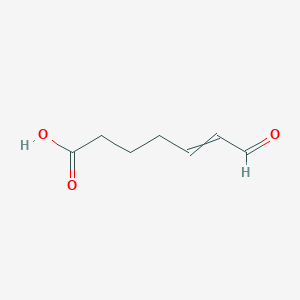
![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)
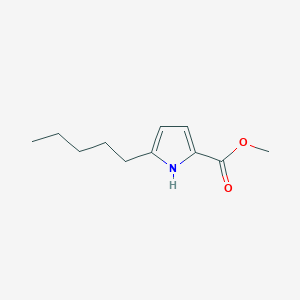
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
